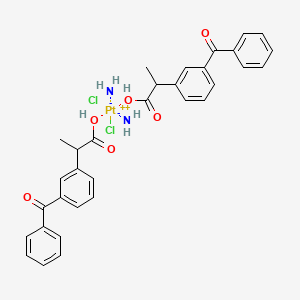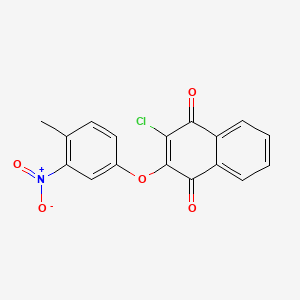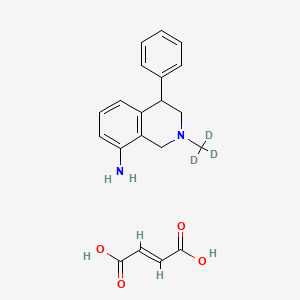
Nomifensine-d3 (maleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nomifensine-d3 (maleate) is a deuterium-labeled version of Nomifensine maleate. Nomifensine is a norepinephrine-dopamine reuptake inhibitor, which increases the amount of synaptic norepinephrine and dopamine available to receptors by blocking the dopamine and norepinephrine reuptake transporters . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nomifensine-d3 (maleate) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Nomifensine maleate molecule . The synthesis involves the substitution of hydrogen atoms with deuterium atoms in the Nomifensine structure. The reaction conditions typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
The industrial production of Nomifensine-d3 (maleate) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Nomifensine-d3 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of Nomifensine-d3 (maleate) .
Applications De Recherche Scientifique
Nomifensine-d3 (maleate) is widely used in scientific research, particularly in the following areas:
Mécanisme D'action
Nomifensine-d3 (maleate) exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the amount of these neurotransmitters available in the synaptic cleft . The molecular targets include the sodium-dependent norepinephrine transporter and the sodium-dependent dopamine transporter . By blocking these transporters, Nomifensine-d3 (maleate) enhances the synaptic transmission of norepinephrine and dopamine, leading to increased neurotransmitter activity .
Comparaison Avec Des Composés Similaires
Nomifensine-d3 (maleate) is unique due to its deuterium labeling, which distinguishes it from other norepinephrine-dopamine reuptake inhibitors. Similar compounds include:
Nomifensine maleate: The non-deuterated version of Nomifensine-d3 (maleate).
Desipramine hydrochloride: Another norepinephrine-dopamine reuptake inhibitor used in research.
Trimipramine maleate: A compound with similar pharmacological properties.
Nomifensine-d3 (maleate) offers advantages in research due to its stable isotopic labeling, which allows for precise quantitation and analysis of drug metabolism and pharmacokinetics .
Propriétés
Formule moléculaire |
C20H22N2O4 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3; |
Clé InChI |
GEOCVSMCLVIOEV-PCUGBSCUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


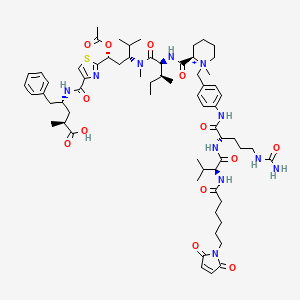
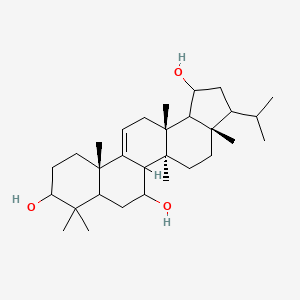
![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)

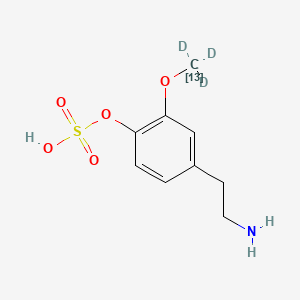
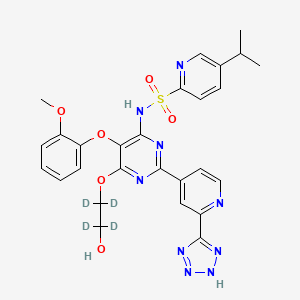
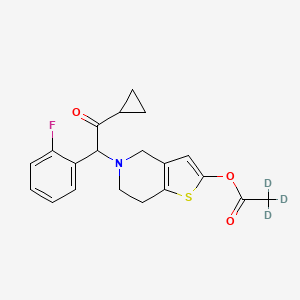
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
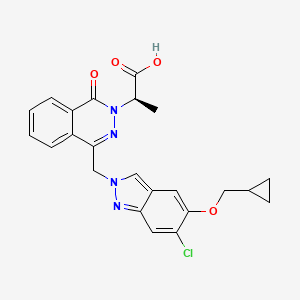
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
